Aniline, 4,4'-thiobis(N,N-dimethyl-
Overview
Description
Aniline, 4,4’-thiobis(N,N-dimethyl-) is an organic compound that features a thiobis linkage between two aniline molecules, each substituted with N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 4,4’-thiobis(N,N-dimethyl-) typically involves the reaction of aniline derivatives with sulfur-containing reagents. One common method is the reaction of N,N-dimethylaniline with sulfur dichloride (SCl2) under controlled conditions to form the thiobis linkage.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where N,N-dimethylaniline is reacted with sulfur dichloride in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Aniline, 4,4’-thiobis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide or even to separate aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfides or separated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Aniline, 4,4’-thiobis(N,N-dimethyl-) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-thiobis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler derivative with similar reactivity but lacking the thiobis linkage.
Aniline: The parent compound, which is less complex and has different reactivity due to the absence of N,N-dimethyl groups and the thiobis linkage.
4,4’-Methylenebis(N,N-dimethylaniline): Another related compound with a methylene linkage instead of a thiobis linkage.
Uniqueness: Aniline, 4,4’-thiobis(N,N-dimethyl-) is unique due to its thiobis linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This linkage allows for specific interactions with biological targets and unique applications in various fields.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]sulfanyl-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNYTMIJXPCSKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159636 | |
Record name | Aniline, 4,4'-thiobis(N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13604-44-9 | |
Record name | 4,4′-Thiobis[N,N-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13604-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, 4,4'-thiobis(N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013604449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 4,4'-thiobis(N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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